5-(2,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
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Overview
Description
5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with a dimethylbenzyl group, a methyl group, and a phenylpiperazino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidinone ring.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability.
Quality Control: Ensuring the product meets stringent quality standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups depending on the reagents used.
Scientific Research Applications
5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Studied for its interactions with biological targets and its potential as a drug candidate.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone involves its interaction with specific molecular targets in biological systems. The compound may:
Bind to Receptors: Interact with specific receptors or enzymes, modulating their activity.
Inhibit Enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: Influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone: can be compared with other pyrimidinone derivatives such as:
Uniqueness
The uniqueness of 5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s structure allows for unique interactions with biological targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C24H28N4O |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H28N4O/c1-17-9-10-18(2)20(15-17)16-22-19(3)25-24(26-23(22)29)28-13-11-27(12-14-28)21-7-5-4-6-8-21/h4-10,15H,11-14,16H2,1-3H3,(H,25,26,29) |
InChI Key |
XQXNXVJWNWEJHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2=C(N=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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